molecular formula C20H16N2O6 B11022411 methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate

methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate

Cat. No.: B11022411
M. Wt: 380.3 g/mol
InChI Key: QNUKIHSTDLZETB-UHFFFAOYSA-N
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Description

Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate is a complex organic compound characterized by its unique structural features, including a benzodioxole ring and an isoquinoline moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3-benzodioxole derivative, which is then subjected to a series of reactions to introduce the isoquinoline moiety. The final step involves the coupling of the isoquinoline derivative with glycine methyl ester under specific conditions, such as the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine), to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate is studied for its potential pharmacological properties. It may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.

Medicine

The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its efficacy and safety in treating various diseases, including cancer, neurological disorders, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and isoquinoline moiety may facilitate binding to these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,3-benzodioxol-5-yl)-2-cyanoacrylate
  • 3-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Uniqueness

Compared to similar compounds, methyl N-{[2-(1,3-benzodioxol-5-yl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}glycinate stands out due to its combination of the benzodioxole and isoquinoline structures. This unique arrangement provides distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H16N2O6

Molecular Weight

380.3 g/mol

IUPAC Name

methyl 2-[[2-(1,3-benzodioxol-5-yl)-1-oxoisoquinoline-4-carbonyl]amino]acetate

InChI

InChI=1S/C20H16N2O6/c1-26-18(23)9-21-19(24)15-10-22(20(25)14-5-3-2-4-13(14)15)12-6-7-16-17(8-12)28-11-27-16/h2-8,10H,9,11H2,1H3,(H,21,24)

InChI Key

QNUKIHSTDLZETB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

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